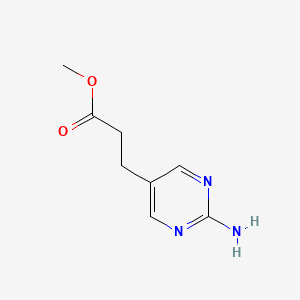
N-butyl-1,5-dimethyl-1H-pyrazol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-butil-1,5-dimetil-1H-pirazol-4-amina es un compuesto heterocíclico que pertenece a la familia de los pirazoles. Los pirazoles son conocidos por sus versátiles aplicaciones en la síntesis orgánica y la química medicinal. Este compuesto se caracteriza por su estructura única, que incluye un anillo de pirazol sustituido con grupos butil y dimetil, lo que lo convierte en un tema interesante para diversos estudios químicos.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-butil-1,5-dimetil-1H-pirazol-4-amina típicamente implica la reacción de 1,5-dimetil-1H-pirazol-4-amina con haluros de butilo en condiciones básicas. La reacción se lleva a cabo generalmente en presencia de una base como hidruro de sodio o carbonato de potasio, que facilita la sustitución nucleofílica del haluro por el grupo amino.
Métodos de producción industrial
A escala industrial, la producción de N-butil-1,5-dimetil-1H-pirazol-4-amina se puede lograr mediante la síntesis de flujo continuo, lo que permite un mejor control de las condiciones de reacción y los rendimientos. Este método implica el uso de reactores automatizados donde los reactivos se alimentan continuamente al sistema y el producto se elimina continuamente, lo que garantiza un suministro constante del compuesto.
Análisis De Reacciones Químicas
Tipos de reacciones
N-butil-1,5-dimetil-1H-pirazol-4-amina experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio, lo que lleva a la formación de óxidos de pirazol correspondientes.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el hidruro de aluminio y litio, lo que resulta en la formación de derivados de pirazol reducidos.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica, donde los grupos butil o dimetil son reemplazados por otros grupos funcionales.
Reactivos y condiciones comunes
Oxidación: Peróxido de hidrógeno, permanganato de potasio; típicamente llevado a cabo en solventes acuosos u orgánicos.
Reducción: Hidruro de aluminio y litio, borohidruro de sodio; generalmente realizado en condiciones anhidras.
Sustitución: Haluros de alquilo, cloruros de acilo; las reacciones a menudo se llevan a cabo en presencia de una base como hidruro de sodio o carbonato de potasio.
Principales productos formados
Oxidación: Óxidos de pirazol
Reducción: Derivados de pirazol reducidos
Sustitución: Diversos derivados de pirazol sustituidos dependiendo de los sustituyentes utilizados.
Aplicaciones Científicas De Investigación
N-butil-1,5-dimetil-1H-pirazol-4-amina tiene una amplia gama de aplicaciones en la investigación científica:
Química: Utilizado como un bloque de construcción en la síntesis de compuestos heterocíclicos más complejos.
Biología: Investigado por su potencial como molécula bioactiva con propiedades antimicrobianas y antiinflamatorias.
Medicina: Explorado por su posible uso en el desarrollo de fármacos, particularmente en el diseño de nuevos agentes terapéuticos.
Industria: Utilizado en la producción de materiales avanzados, incluidos materiales fotovoltaicos orgánicos y cristales fotónicos.
Mecanismo De Acción
El mecanismo de acción de N-butil-1,5-dimetil-1H-pirazol-4-amina implica su interacción con objetivos moleculares específicos, como enzimas o receptores. La estructura del compuesto le permite unirse a estos objetivos, modulando su actividad y dando lugar a diversos efectos biológicos. Por ejemplo, su posible actividad antimicrobiana puede deberse a su capacidad para inhibir enzimas clave involucradas en la síntesis de la pared celular bacteriana.
Comparación Con Compuestos Similares
Compuestos similares
1,5-dimetil-1H-pirazol-4-amina: Carece del grupo butil, lo que lo hace menos hidrofóbico y potencialmente menos bioactivo.
N-butil-1H-pirazol-4-amina: Carece de los grupos dimetil, lo que puede afectar su reactividad y actividad biológica.
1,5-dimetil-3-fenil-1H-pirazol-4-amina: Contiene un grupo fenilo en lugar de un grupo butil, lo que lleva a diferentes propiedades químicas y biológicas.
Singularidad
N-butil-1,5-dimetil-1H-pirazol-4-amina es único debido a su patrón de sustitución específico, que imparte propiedades químicas y biológicas distintas. La presencia de grupos butil y dimetil mejora su hidrofobicidad y su potencial bioactividad, lo que lo convierte en un compuesto valioso para diversas aplicaciones en investigación e industria.
Propiedades
Fórmula molecular |
C9H17N3 |
|---|---|
Peso molecular |
167.25 g/mol |
Nombre IUPAC |
N-butyl-1,5-dimethylpyrazol-4-amine |
InChI |
InChI=1S/C9H17N3/c1-4-5-6-10-9-7-11-12(3)8(9)2/h7,10H,4-6H2,1-3H3 |
Clave InChI |
UHQMTOYURVDEGD-UHFFFAOYSA-N |
SMILES canónico |
CCCCNC1=C(N(N=C1)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}[(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11732866.png)
![N-[(2-methoxyphenyl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine](/img/structure/B11732872.png)
![2-[4-({[4-(dimethylamino)phenyl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B11732876.png)
![[3-(diethylamino)propyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11732890.png)
![Methyl 3-[4-(dimethylamino)phenyl]-2-acetamidoprop-2-enoate](/img/structure/B11732900.png)
![methyl 4-({[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)benzoate](/img/structure/B11732910.png)
![[(1-methyl-1H-pyrazol-4-yl)methyl][3-(propan-2-yloxy)propyl]amine](/img/structure/B11732918.png)
![(4-Fluoro-1-bicyclo[2.2.2]octanyl)methanamine;hydrochloride](/img/structure/B11732924.png)
![(2S,4S)-2-[(benzyloxy)methyl]-1,3-dioxolane-4-carboxylic acid](/img/structure/B11732926.png)
![N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine](/img/structure/B11732929.png)
![1,5-Dimethyl-N-[(1-methyl-1H-pyrazol-5-YL)methyl]-1H-pyrazol-3-amine](/img/structure/B11732932.png)

![methyl 4-({[(1-methyl-1H-pyrazol-3-yl)methyl]amino}methyl)benzoate](/img/structure/B11732952.png)
![{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}(2-methylpropyl)amine](/img/structure/B11732957.png)
